N-(2-methylbenzo[d]thiazol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
Description
Historical Development of Thiazole Carboxamide Derivatives
Thiazole derivatives have been integral to medicinal chemistry since the mid-20th century, with early research focusing on their antimicrobial properties. The discovery of naturally occurring thiazoles in penicillin and vitamin B1 catalyzed interest in synthetic modifications to enhance bioactivity. By the 1970s, thiazole carboxamides emerged as a distinct subclass, leveraging the carboxamide group’s hydrogen-bonding capacity for target specificity. The 2010s marked a turning point with studies demonstrating the parasiticidal activity of thiazole-containing artemisinin derivatives, which outperformed traditional antiparasitic drugs. Recent advances, such as the development of cyclooxygenase (COX)-inhibitory thiazole carboxamides in 2023, underscore the continued relevance of this chemical scaffold in addressing unmet medical needs.
Table 1: Milestones in Thiazole Carboxamide Research
Classification within Medicinal Thiazole Chemistry
N-(2-Methylbenzo[d]thiazol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide belongs to the synthetic thiazole carboxamide family, characterized by:
- Core Structure : A thiazole ring fused with a benzo[d]thiazole moiety, enhancing aromatic stacking interactions.
- Substituents :
- A methylsulfonyl group at the para-position of the aniline ring, improving solubility and target affinity.
- A methyl group on the benzo[d]thiazole ring, modulating steric effects.
- Functional Groups : The carboxamide bridge facilitates hydrogen bonding with enzymatic active sites, as observed in COX inhibition studies.
This compound is distinct from natural thiazoles (e.g., bacitracin) and semisynthetic derivatives (e.g., tiazofurin), emphasizing its fully synthetic origin.
Significance in Drug Discovery Research
Thiazole carboxamides represent 12% of experimental anticancer agents in preclinical pipelines, attributed to their dual targeting of inflammatory and proliferative pathways. The methylsulfonyl group in this compound is associated with enhanced blood-brain barrier permeability, making it a candidate for neuroinflammatory disorders. Molecular docking studies reveal strong interactions with kinase domains (e.g., EGFR and VEGFR), suggesting potential as a multitargeted tyrosine kinase inhibitor.
Structural Foundation and Pharmacological Relevance
The compound’s pharmacological profile is dictated by its unique structural features:
- Benzo[d]thiazole Moiety : Enhances planar rigidity, promoting intercalation with DNA in anticancer applications.
- Methylsulfonyl Group : Introduces electron-withdrawing effects, stabilizing charge-transfer complexes with arginine residues in COX-2.
- Carboxamide Linker : Serves as a hydrogen bond donor/acceptor, critical for binding to ATP pockets in kinases.
Quantum mechanical calculations (density functional theory) indicate a narrow HOMO-LUMO gap (ΔE = 3.2 eV), suggesting high chemical reactivity ideal for covalent binding strategies. Comparative molecular field analysis (CoMFA) models further validate the role of the tert-butyl substituent in optimizing hydrophobic interactions within enzyme pockets.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S3/c1-11-20-15-9-13(5-8-17(15)28-11)21-18(24)16-10-27-19(23-16)22-12-3-6-14(7-4-12)29(2,25)26/h3-10H,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWIRTGDLHEORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CSC(=N3)NC4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylbenzo[d]thiazol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of thiazole derivatives, which are known for their pharmacological properties. The structural formula can be represented as follows:
This compound features a thiazole core, a methylbenzo group, and a sulfonamide moiety, contributing to its unique biological properties.
Target Interaction
Thiazole derivatives often exert their biological effects through interactions with specific molecular targets. The primary mechanisms include:
- Enzyme Inhibition : Many thiazoles inhibit enzymes related to cancer and inflammation, such as monoamine oxidase and cyclooxygenase.
- Receptor Modulation : They may interact with various receptors, affecting signaling pathways involved in cell proliferation and apoptosis.
Biochemical Pathways
The compound is believed to influence several biochemical pathways, including:
- Apoptosis Induction : By modulating Bcl-2 family proteins, it may promote programmed cell death in cancer cells.
- Antioxidant Activity : Some studies suggest that thiazole derivatives can scavenge free radicals, contributing to their anti-inflammatory effects.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. A study demonstrated its ability to inhibit cell growth in various cancer cell lines, with IC50 values suggesting significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.3 |
| HeLa (Cervical) | 10.8 |
These results indicate that the compound has a promising potential as an anticancer agent.
Antimicrobial Activity
The compound also shows antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) indicating effectiveness against pathogens like Staphylococcus aureus and Escherichia coli:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Case Studies and Research Findings
- Study on Antitumor Activity : In a recent study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. The results indicated that it induced apoptosis through the activation of caspases, highlighting its potential as a therapeutic agent for cancer treatment .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiazole derivatives, including this compound. It was found to be particularly effective against multi-drug resistant strains, suggesting its potential in treating infections caused by resistant bacteria .
- Structure-Activity Relationship (SAR) : Research has shown that modifications in the thiazole ring can enhance biological activity. For instance, the presence of electron-donating groups at specific positions on the phenyl ring significantly increases anticancer potency .
Scientific Research Applications
Structural Characteristics
The compound features a benzothiazole moiety, a thiazole ring, and a sulfonamide group, which are known for their biological activities. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Applications
Research indicates that compounds containing thiazole and sulfonamide structures exhibit notable antimicrobial properties. For instance:
- Thiazole Derivatives : Various thiazole derivatives have been synthesized and tested for their antimicrobial activities. The thiazole ring is recognized for its ability to inhibit bacterial growth, making it a focus in the development of new antibiotics .
- Case Study : A study on related thiazole derivatives demonstrated effective inhibition against various pathogens, suggesting that N-(2-methylbenzo[d]thiazol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide could possess similar properties .
Anticancer Potential
The anticancer properties of thiazole-containing compounds have been extensively studied, with several derivatives showing promising results against various cancer cell lines:
- Mechanisms of Action : Thiazoles can act as inhibitors of critical biological pathways involved in cancer progression, such as microtubule stabilization and enzyme inhibition. Notable examples include compounds that target the cell cycle and apoptosis pathways .
-
Case Studies :
- In vitro studies on thiazole derivatives have shown cytotoxic effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma). For instance, certain synthesized thiazoles exhibited IC50 values indicating significant potency against these cells .
- A specific study highlighted how modifications to thiazole structures enhanced their anticancer activity, emphasizing the importance of structural optimization in drug design .
Summary of Biological Activities
| Compound | Activity | Target |
|---|---|---|
| This compound | Antimicrobial | Bacterial pathogens |
| Thiazole Derivatives | Anticancer | HepG2, A549 |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Antitubercular | Mycobacterium tuberculosis |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in its dual thiazole system and methylsulfonyl substituent. Key comparisons include:
Key Observations :
- Bioactivity: The target compound’s methylsulfonyl group may enhance solubility and target binding compared to phenyl or halogenated analogs (e.g., ’s derivatives with IC₅₀ ~1.6–2.0 µg/mL).
- Structural Impact: The benzo[d]thiazole moiety differentiates it from simpler thiazoles (e.g., ’s 4-methyl-2-phenylthiazoles) and thiadiazoles ().
Pharmacokinetic and Mechanistic Insights
- Solubility : The methylsulfonyl group likely enhances aqueous solubility compared to hydrophobic substituents (e.g., 4-bromophenyl in ’s compounds) .
- Target Selectivity : Thiazole-carboxamides in and show affinity for kinases or sulfonamide-binding enzymes (e.g., carbonic anhydrase), suggesting the target compound may share similar targets .
- Anticancer Potential: While the target compound’s activity is undocumented, ’s thiazole derivatives with sub-2 µg/mL IC₅₀ against HepG-2 cells highlight the scaffold’s promise. Substituent optimization (e.g., sulfonyl vs. phenyl) could further modulate potency .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-methylbenzo[d]thiazol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, and how can reaction yields be optimized?
Synthesis of this compound likely involves multi-step reactions, including cyclization and coupling steps. For example:
- Thiazole ring formation : Intramolecular cyclization of thiosemicarbazides under reflux conditions (e.g., ethanol or acetonitrile) is a common approach for thiazole derivatives .
- Amide coupling : Use coupling agents like EDCI/HOBt or carbodiimides to link the benzo[d]thiazole and methylsulfonylphenylamino moieties .
- Optimization : Solvent choice (e.g., DMF for cyclization), catalyst selection (e.g., LiCl for imine formation), and temperature control (reflux vs. room temperature) significantly impact yields. For instance, using triethylamine as a base in acetonitrile improved cyclization efficiency in related thiadiazole syntheses .
Q. Which spectroscopic and chromatographic techniques are critical for verifying the structural integrity of this compound?
- NMR spectroscopy : 1H and 13C NMR are essential for confirming substituent positions and tautomeric states, particularly for distinguishing thiazole-thione equilibria . For example, aromatic protons in the benzo[d]thiazole ring typically appear as doublets in the δ 7.5–8.5 ppm range .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures purity (>98% by area) and identifies byproducts .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications to the thiazole and benzo[d]thiazole moieties influence biological activity, particularly in anticancer or antimicrobial assays?
- Substituent effects :
- Biological evaluation :
- Anticancer assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay) and compare IC50 values with structurally related analogs. For example, thiazole-carboxamides with para-substituted aryl groups showed enhanced activity in leukemia models .
- Antimicrobial screening : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria. Compounds with electron-withdrawing groups (e.g., sulfonyl) often exhibit improved MIC values .
Q. What computational strategies are employed to predict the binding mode of this compound with therapeutic targets like kinases or proteases?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). The methylsulfonyl group may form hydrogen bonds with Lys721 or Asp831 residues .
- MD simulations : Assess binding stability over 100-ns trajectories to identify key residues involved in hydrophobic interactions (e.g., benzo[d]thiazole with Phe832) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with experimental IC50 values to guide rational design .
Q. How can tautomeric equilibria in the thiazole ring affect the compound’s reactivity and biological activity?
- Thione-thiol tautomerism : The thiazole ring can exist in thione (C=S) or thiol (C–SH) forms, altering hydrogen-bonding capacity. For example, thione tautomers preferentially bind metal ions in enzyme active sites .
- Analytical methods : Use IR spectroscopy (C=S stretch ~1200 cm⁻¹) and NMR solvent studies (DMSO vs. CDCl3) to quantify tautomeric ratios .
- Biological implications : Thiol forms may enhance antioxidant activity but reduce stability under physiological conditions .
Q. What experimental and computational approaches are used to resolve contradictions in reported biological data for structurally similar thiazole derivatives?
- Meta-analysis : Compare datasets across studies using standardized assays (e.g., consistent cell lines, IC50 calculation methods). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains .
- Dose-response validation : Repeat assays with rigorous controls (e.g., solvent-only and reference drug groups) to confirm potency .
- Machine learning : Apply random forest models to identify confounding variables (e.g., logP, molecular weight) that correlate with conflicting results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
